N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide
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Overview
Description
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is a synthetic organic compound belonging to the quinazolinone class. This compound has garnered interest due to its potential pharmacological properties, including analgesic, anti-inflammatory, and antimicrobial activities .
Preparation Methods
The synthesis of N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide typically involves the alkylation of quinazolin-4(3H)-one with α-chlorocarboxylic acid anilides. The reaction is carried out in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) at elevated temperatures (110-120°C) for approximately 2 hours . The target compound is then isolated by filtration, evaporation of the solvent, and recrystallization from a suitable solvent such as DMF or isopropanol .
Chemical Reactions Analysis
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone ring, potentially altering its pharmacological properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions are various substituted quinazolinone derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process . By inhibiting these enzymes, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
N-{4-[(4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide is unique due to its specific substitution pattern on the quinazolinone ring. Similar compounds include:
N-(4-methoxyphenyl)-2-[4-oxo-3(4H)-quinazoline]acetamide: Exhibits pronounced anxiolytic and antidepressant activity.
2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: Known for its potent analgesic and anti-inflammatory properties.
3-[2-oxo-2-(4-phenyl-1-piperazinyl)-ethyl]quinazoline-4(3H)-one: Demonstrates significant psychotropic properties.
Properties
Molecular Formula |
C18H15N3O3 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
N-[4-[2-(4-oxoquinazolin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H15N3O3/c1-12(22)20-14-8-6-13(7-9-14)17(23)10-21-11-19-16-5-3-2-4-15(16)18(21)24/h2-9,11H,10H2,1H3,(H,20,22) |
InChI Key |
LSDHMOWGOZIILH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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